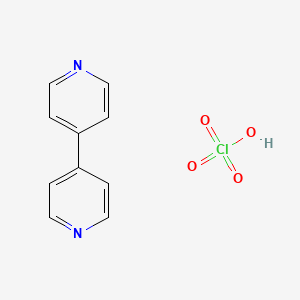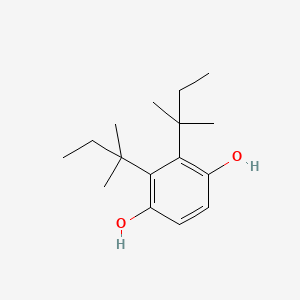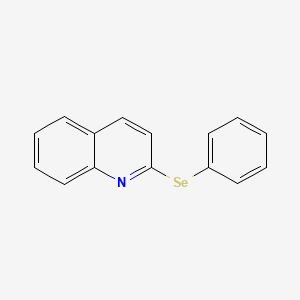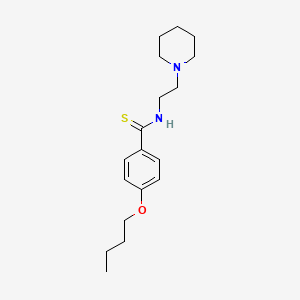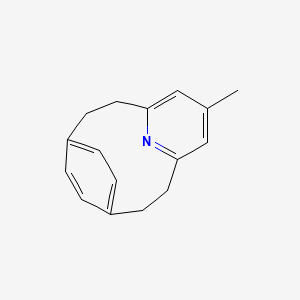![molecular formula C19H21N3 B14477784 Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- CAS No. 72785-11-6](/img/structure/B14477784.png)
Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-: is an organic compound with the molecular formula C15H19N It is a derivative of benzonitrile, featuring a pyrimidinyl group and a trans-4-ethylcyclohexyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- typically involves the reaction of 4-ethylcyclohexylamine with 2-chloropyrimidine under basic conditions to form the intermediate 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]amine. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is used in the production of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The trans-4-ethylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Benzonitrile, 4-(trans-4-ethylcyclohexyl)-
- Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
- Benzonitrile, 4-(trans-4-propylcyclohexyl)-
Uniqueness: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is unique due to the presence of both the pyrimidinyl and trans-4-ethylcyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
72785-11-6 |
|---|---|
Fórmula molecular |
C19H21N3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
4-[5-(4-ethylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C19H21N3/c1-2-14-3-7-16(8-4-14)18-12-21-19(22-13-18)17-9-5-15(11-20)6-10-17/h5-6,9-10,12-14,16H,2-4,7-8H2,1H3 |
Clave InChI |
YAZXDRDFNUEKBH-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
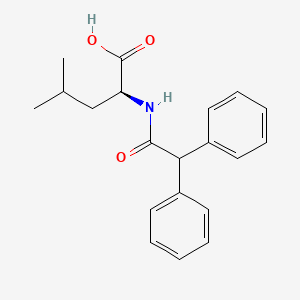

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
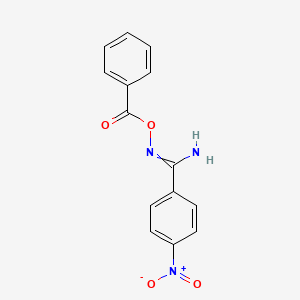
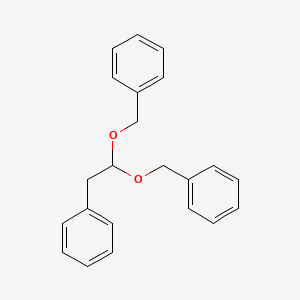
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
